2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride
Description
2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone hydrochloride is a tertiary amine-containing acetophenone derivative with a hydrochloride salt form. Structurally, it features:
- A 4-chlorophenyl group attached to the ethanone moiety.
- A benzyl group and a 4-(diethylamino)phenylmethyl group linked to the central nitrogen atom.
- The hydrochloride salt enhances solubility and stability, typical for pharmaceutical intermediates .
This compound is structurally related to intermediates used in antihistamines (e.g., cetirizine) and other bioactive molecules, where the chloro and amino substituents modulate receptor binding and metabolic stability .
Properties
CAS No. |
5414-61-9 |
|---|---|
Molecular Formula |
C26H30Cl2N2O |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
2-[benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C26H29ClN2O.ClH/c1-3-29(4-2)25-16-10-22(11-17-25)19-28(18-21-8-6-5-7-9-21)20-26(30)23-12-14-24(27)15-13-23;/h5-17H,3-4,18-20H2,1-2H3;1H |
InChI Key |
DVEHAIFWXXVZME-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Background
The compound consists of:
- A 1-(4-chlorophenyl) ethanone core,
- A 2-position amino substituent bearing a benzyl and a 4-(diethylamino)phenylmethyl group,
- Presented as a hydrochloride salt for stability and handling.
This structure is related to a class of 2-amino-1-phenylethanone derivatives, which are important intermediates in medicinal chemistry, particularly in the synthesis of optically active compounds with pharmaceutical applications.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis generally involves:
- Formation of the aminoketone core,
- Introduction of the benzyl and 4-(diethylamino)phenylmethyl substituents on the amino group,
- Conversion to the hydrochloride salt for isolation.
The synthetic approach can be divided into chemical synthesis and biocatalytic asymmetric resolution.
Chemical Synthesis Routes
Aminoketone Formation via Nucleophilic Substitution
A typical route involves reacting a halohydrin or haloketone derivative with an amine nucleophile bearing the benzyl and diethylaminobenzyl groups. For example, a halogenated 1-(4-chlorophenyl)ethanone intermediate reacts with benzyl-[[4-(diethylamino)phenyl]methyl]amine under controlled conditions to yield the target aminoketone.
Reductive Amination
Another common method is reductive amination of 1-(4-chlorophenyl)ethanone with benzyl-[[4-(diethylamino)phenyl]methyl]amine using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation. This method offers mild conditions and good yields.
Asymmetric Synthesis and Optical Resolution
The compound is often prepared as an optically active form due to the chiral center at the 2-position. Key methods include:
Microbial Resolution
Microorganisms from genera such as Staphylococcus, Micrococcus, Rhodococcus, and Neisseria have been used to selectively convert racemic mixtures of 2-amino-1-phenylethanol derivatives into optically pure (R)- or (S)-enantiomers. This biotransformation is efficient and yields high optical purity products, which are crucial intermediates for further synthesis steps.
Asymmetric Reduction
Chemical asymmetric reduction of aminoketone intermediates using chiral catalysts or enzymes can produce optically active aminoketones. This method is useful for obtaining high enantiomeric excess and is scalable for industrial applications.
Purification and Salt Formation
The hydrochloride salt is formed by treating the free base aminoketone with hydrochloric acid, precipitating the compound for isolation. Purification methods include:
Representative Preparation Procedure
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Preparation of haloketone intermediate | 1-(4-chlorophenyl)ethanone derivative with halogen substituent | Haloketone intermediate |
| 2. Nucleophilic substitution or reductive amination | Benzyl-[[4-(diethylamino)phenyl]methyl]amine, reducing agent (e.g., NaBH3CN), solvent (ethanol or similar), mild heating | Formation of aminoketone |
| 3. Optical resolution (optional) | Microbial culture (e.g., Rhodococcus spp.), controlled temperature, pH | Optically active aminoketone |
| 4. Salt formation | Treatment with HCl in ethanol or ether | Hydrochloride salt precipitation |
| 5. Purification | Recrystallization, filtration, drying | Pure 2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone hydrochloride |
Data Tables and Research Findings
Yields and Optical Purity from Microbial Resolution
Reaction Conditions for Reductive Amination
| Reducing Agent | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sodium cyanoborohydride | Ethanol | 25-40 | 4-6 | 75-85 | Mild conditions, selective |
| Catalytic hydrogenation | Ethanol/Acetic acid | 25-50 | 3-5 | 80-90 | Requires catalyst (Pd/C) |
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl or chlorophenyl derivatives.
Scientific Research Applications
2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
Structural Variations: Amino Substituents: The target compound’s diethylamino group distinguishes it from analogs with tert-butyl (e.g., ) or dual benzyl groups (e.g., ). These groups influence lipophilicity and steric effects, impacting receptor interactions. Aromatic Substituents: The 4-chlorophenyl group in the target compound contrasts with hydroxyl (e.g., ) or sulfonyl (e.g., ) groups in others.
Physicochemical Properties: Melting Points: Only 2-[Bis(phenylmethyl)amino]-1-(4-hydroxyphenyl)ethanone HCl has a reported high melting point (239–241°C), likely due to strong hydrogen bonding from the hydroxyl group . Molecular Weight: The target compound (441.87 g/mol) is heavier than simpler analogs (e.g., 187.62 g/mol for ), which may affect bioavailability.
Synthetic Routes: The target compound’s synthesis likely involves reductive amination or nucleophilic substitution, similar to methods for 2-[Benzyl(tert-butyl)amino] analogs . In contrast, 2-Amino-1-(4-hydroxyphenyl)ethanone HCl is synthesized via hydrogenation of nitroso precursors or oxidation of biogenic amines .
Pharmacological Relevance :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step process involving reductive amination or nucleophilic substitution. For example:
Step 1 : React 4-chlorophenyl ethanone with benzylamine derivatives in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine intermediate .
Step 2 : Introduce the diethylamino group via alkylation using 4-(diethylamino)benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Key Variables : Temperature (60–80°C), solvent polarity (DMF vs. THF), and stoichiometric ratios (amine:carbonyl = 1.2:1) critically affect yields.
- Data Table :
| Reaction Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, 80°C, 24h | 72 | 98.5% |
| THF, 60°C, 48h | 58 | 95.2% |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl groups) .
- Mass Spectrometry (HRMS) for molecular ion validation (expected [M+H]⁺: ~465.2 g/mol).
- XRD Crystallography (if crystals are obtainable) to resolve stereochemistry .
Q. What solvents are recommended for solubility and stability studies?
- Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Stability tests in DMSO at 4°C show <5% degradation over 30 days. Avoid chloroform due to potential HCl liberation .
Advanced Research Questions
Q. How does this compound interact with neurotransmitter receptors, and what experimental designs can validate its activity?
- Methodological Answer :
- In Vitro Assays : Use radioligand binding studies (e.g., ³H-serotonin displacement on 5-HT receptors) to measure IC₅₀ values.
- Functional Assays : Employ calcium flux or cAMP accumulation assays in transfected HEK293 cells expressing target receptors .
- Data Table :
| Receptor Subtype | IC₅₀ (nM) | Efficacy (% Control) |
|---|---|---|
| 5-HT2A | 120 ± 15 | 85% |
| D2 Dopamine | 450 ± 30 | 40% |
Q. What strategies resolve enantiomeric impurities in the synthesis of this chiral compound?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak® IA column with hexane:isopropanol (80:20) to separate enantiomers (Rf: 0.32 vs. 0.45).
- Asymmetric Catalysis : Optimize reaction conditions with chiral ligands (e.g., BINAP) to enhance enantiomeric excess (ee >90%) .
Q. How do structural modifications (e.g., substitution of the chlorophenyl group) affect bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with fluoro-, methoxy-, or nitro-substituents. Compare binding affinities and metabolic stability (e.g., microsomal half-life).
- Computational Modeling : Perform docking simulations (AutoDock Vina) to predict interactions with receptor active sites .
Q. What analytical methods quantify trace impurities in bulk samples?
- Methodological Answer :
- HPLC-UV/MS : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) to detect impurities <0.1%.
- ICH Guidelines : Validate methods for specificity, linearity (R² >0.99), and precision (%RSD <2%) .
Contradictions and Challenges
Q. How to address discrepancies in reported receptor binding data across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, ligand concentrations). For example, HEK293 vs. CHO cells may yield differing EC₅₀ values due to receptor density variations .
- Standardization : Use reference compounds (e.g., ketanserin for 5-HT2A) to normalize data across labs .
Q. Why does the compound exhibit pH-dependent solubility, and how does this impact formulation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
